2-(Methylamino)-6-benzo[D]thiazoleacetic acid
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Overview
Description
2-(Methylamino)-6-benzo[D]thiazoleacetic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-6-benzo[D]thiazoleacetic acid typically involves multi-step reactions. One common method includes the condensation of substituted arylaldehyde, 2-amino-6-halo/4-methyl-benzo[D]thiazole, and 2-naphthol or 6-hydroxy quinoline in the presence of sodium chloride in water using the microwave method . Another method involves the use of carbamoyl thioacetamides, aromatic halo ketones, and arylsulfonyl azides as reactants .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-6-benzo[D]thiazoleacetic acid undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-(Methylamino)-6-benzo[D]thiazoleacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-6-benzo[D]thiazoleacetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-thiazoleacetic acid
- 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid
- 2-Amino-α-(methoxyimino)-4-thiazoleacetic acid
Uniqueness
2-(Methylamino)-6-benzo[D]thiazoleacetic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the methylamino group enhances its ability to interact with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
68194-77-4 |
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Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
2-[2-(methylamino)-1,3-benzothiazol-6-yl]acetic acid |
InChI |
InChI=1S/C10H10N2O2S/c1-11-10-12-7-3-2-6(5-9(13)14)4-8(7)15-10/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
LUOWYBWTGGEMMN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(S1)C=C(C=C2)CC(=O)O |
Origin of Product |
United States |
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